Cas no 2877681-90-6 (N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide)

N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide is a specialized sulfonamide derivative featuring a 2-methylthiazole moiety linked to a piperidine scaffold via a methylene bridge. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. The thiazole ring enhances structural diversity, while the sulfonamide group contributes to hydrogen-bonding interactions, improving binding affinity in receptor-ligand systems. Its well-defined molecular structure allows for precise modifications, making it valuable for medicinal chemistry research. The compound's stability and synthetic accessibility further support its utility in drug discovery and preclinical studies.
N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide structure
2877681-90-6 structure
Product name:N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide
CAS No:2877681-90-6
MF:C11H19N3O2S2
Molecular Weight:289.417459726334
CID:5330762
PubChem ID:165434920

N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide 化学的及び物理的性質

名前と識別子

    • N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide
    • F6743-8691
    • AKOS040861955
    • 2877681-90-6
    • N-[1-[(2-Methyl-4-thiazolyl)methyl]-4-piperidinyl]methanesulfonamide
    • インチ: 1S/C11H19N3O2S2/c1-9-12-11(8-17-9)7-14-5-3-10(4-6-14)13-18(2,15)16/h8,10,13H,3-7H2,1-2H3
    • InChIKey: BVHHKWSUWVHNAH-UHFFFAOYSA-N
    • SMILES: CS(NC1CCN(CC2=CSC(C)=N2)CC1)(=O)=O

計算された属性

  • 精确分子量: 289.09186920g/mol
  • 同位素质量: 289.09186920g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 361
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 98.9Ų

じっけんとくせい

  • 密度みつど: 1.31±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 421.0±55.0 °C(Predicted)
  • 酸度系数(pKa): 10.57±0.20(Predicted)

N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6743-8691-10μmol
N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide
2877681-90-6
10μmol
$103.5 2023-09-07
Life Chemicals
F6743-8691-1mg
N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide
2877681-90-6
1mg
$81.0 2023-09-07
Life Chemicals
F6743-8691-20μmol
N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide
2877681-90-6
20μmol
$118.5 2023-09-07
Life Chemicals
F6743-8691-5mg
N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide
2877681-90-6
5mg
$103.5 2023-09-07
Life Chemicals
F6743-8691-50mg
N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide
2877681-90-6
50mg
$240.0 2023-09-07
Life Chemicals
F6743-8691-75mg
N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide
2877681-90-6
75mg
$312.0 2023-09-07
Life Chemicals
F6743-8691-5μmol
N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide
2877681-90-6
5μmol
$94.5 2023-09-07
Life Chemicals
F6743-8691-30mg
N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide
2877681-90-6
30mg
$178.5 2023-09-07
Life Chemicals
F6743-8691-10mg
N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide
2877681-90-6
10mg
$118.5 2023-09-07
Life Chemicals
F6743-8691-3mg
N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide
2877681-90-6
3mg
$94.5 2023-09-07

N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide 関連文献

N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamideに関する追加情報

Professional Introduction to N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide (CAS No. 2877681-90-6)

N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide, a compound with the CAS number 2877681-90-6, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and medicinal chemistry. The structural framework of this molecule incorporates a piperidine ring linked to a thiazole moiety, which is further substituted with a methanesulfonamide group. Such structural features not only contribute to its unique chemical properties but also open up diverse possibilities for its biological activity and therapeutic utility.

The piperidine ring is a common pharmacophore in many bioactive molecules, known for its ability to enhance solubility and bioavailability while interacting favorably with biological targets. In this compound, the piperidine ring is specifically modified at the 4-position with a substituted thiazole group, which introduces additional functional diversity. The thiazole moiety, characterized by its sulfur and nitrogen heterocycles, is well-documented for its role in various biological processes and has been extensively explored in the development of antimicrobial, antifungal, and anti-inflammatory agents.

The presence of the 2-methyl-1,3-thiazol-4-yl group further enriches the molecular complexity of N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide. This particular substitution pattern has been strategically designed to modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity towards specific biological targets. The methanesulfonamide group at the terminal position adds another layer of functionality, often involved in hydrogen bonding interactions within biological systems. These features collectively contribute to the compound's potential as a lead molecule in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with high precision. Studies utilizing these techniques have suggested that N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide may exhibit significant binding affinity for enzymes and receptors involved in inflammatory pathways. This aligns with the growing interest in developing novel therapeutics that target inflammation-related diseases, such as rheumatoid arthritis and inflammatory bowel disease.

In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial experiments have demonstrated promising results in terms of inhibitory activity against certain enzymes known to play roles in pain signaling and neurodegenerative disorders. The interaction between the thiazole ring and specific amino acid residues within these enzymes appears to be critical for its efficacy. Furthermore, the piperidine moiety seems to enhance membrane permeability, facilitating better absorption and distribution within the body.

The synthesis of N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide represents a culmination of years of research in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Key steps include nucleophilic substitution reactions, cyclization processes, and functional group transformations that ultimately yield the desired product. The efficiency of these synthetic routes is crucial for scalability and cost-effectiveness in pharmaceutical production.

The potential therapeutic applications of this compound are vast. Given its structural similarities to known bioactive molecules, it is hypothesized that N-{1-[(2-methyl-1,3-thiazol-4-y l)methyl]piperidin-4-yl}methanesulfonamide could serve as a scaffold for further derivatization to enhance its pharmacological properties. Researchers are exploring modifications that could improve its selectivity, reduce side effects, and optimize pharmacokinetic profiles.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like N-{1-[(2-methyl-]1,3-thiazol-4-y l)methyl]pip eridin-4-y l}methanesulfonamide. These algorithms can analyze vast datasets to predict molecular properties and identify potential interactions with biological targets. Such computational tools are invaluable in guiding experimental design and prioritizing compounds for further investigation.

As our understanding of disease mechanisms continues to evolve, so does our approach to drug development. N-{1-[(2-methyl-]1,3-thiazol-4-y l)methyl]pip eridin-4-y l}methanesulfonamide exemplifies how innovative molecular design can lead to breakthroughs in medicine. Its unique structure offers a promising starting point for developing novel treatments targeting complex diseases.

The future prospects for this compound are bright, with ongoing research aimed at uncovering its full potential. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating these findings into clinical applications. As more data becomes available on its efficacy and safety profiles, we can expect N-{[(2-methyl-]pip eridin-4)m ethyl]-m ethanesulfonylamide (CAS No.2877681-90−6) to emerge as a key player in next-generation therapeutics.

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